molecular formula C12H10O3 B1623607 3-(3-Hydroxyphenoxy)phenol CAS No. 7034-31-3

3-(3-Hydroxyphenoxy)phenol

Cat. No.: B1623607
CAS No.: 7034-31-3
M. Wt: 202.21 g/mol
InChI Key: QILYKAQMEQJUPJ-UHFFFAOYSA-N
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Description

3-(3-Hydroxyphenoxy)phenol is an organic compound that belongs to the class of aryloxy phenols It is characterized by the presence of a phenol group and a hydroxyphenoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxyphenoxy)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 3-hydroxyphenol with 3-bromophenol in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF). The reaction is carried out under an argon atmosphere and heated to 125°C for 24 hours .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nucleophilic aromatic substitution reactions. These methods may use catalysts such as hydrogen bromide or boron tribromide to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxyphenoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic and nucleophilic aromatic substitutions can occur on the benzene ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted phenols and aryloxy compounds

Mechanism of Action

The mechanism of action of 3-(3-Hydroxyphenoxy)phenol involves its interaction with various molecular targets and pathways. The phenol group can donate hydrogen atoms, acting as an antioxidant. This compound can also undergo electrophilic and nucleophilic aromatic substitutions, allowing it to interact with different biological molecules and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Hydroxyphenoxy)phenol
  • 3-(2-Hydroxyphenoxy)phenol
  • 4-(3-Hydroxyphenoxy)phenol

Uniqueness

3-(3-Hydroxyphenoxy)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its isomers, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry .

Biological Activity

3-(3-Hydroxyphenoxy)phenol, also known as a derivative of phenolic compounds, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, including antioxidant, antimicrobial, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is a phenolic compound characterized by a hydroxyl group attached to a phenoxy group. Its chemical structure can be represented as follows:

C12H10O3\text{C}_{12}\text{H}_{10}\text{O}_3

This compound exhibits significant solubility in organic solvents and displays various functional properties attributed to its phenolic nature.

1. Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties. Research indicates that this compound exhibits strong free radical scavenging activity. A study demonstrated that it effectively reduces oxidative stress markers in vitro, suggesting its potential utility in preventing oxidative damage in cells .

Assay Type IC50 Value (µM) Reference
DPPH Scavenging25
ABTS Scavenging30

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens. In vitro studies have shown that this compound possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be comparable to those of standard antibiotics.

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

3. Anticancer Activity

Recent investigations have highlighted the potential of this compound as an anticancer agent. In cell line studies, this compound exhibited cytotoxic effects on human colorectal adenocarcinoma cells, leading to significant reductions in cell viability.

  • Case Study : A study involving human colorectal adenocarcinoma cell lines reported an IC50 value of approximately 40 µM for this compound, indicating its potential as a therapeutic agent in cancer treatment .

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The compound's ability to donate hydrogen atoms or electrons allows it to neutralize free radicals, thereby reducing oxidative stress.
  • Antimicrobial Mechanism : It disrupts microbial cell membranes and inhibits key enzymatic processes necessary for microbial survival.
  • Anticancer Mechanism : The induction of apoptosis in cancer cells may occur through the modulation of signaling pathways associated with cell growth and survival.

Properties

IUPAC Name

3-(3-hydroxyphenoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILYKAQMEQJUPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433393
Record name Phenol, 3,3'-oxybis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7034-31-3
Record name Phenol, 3,3'-oxybis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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